molecular formula C27H23N5O3 B2683769 N-methyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-phenylacetamide CAS No. 1030134-18-9

N-methyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-phenylacetamide

Cat. No.: B2683769
CAS No.: 1030134-18-9
M. Wt: 465.513
InChI Key: YWPPFBQDJYVBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-phenylacetamide is a useful research compound. Its molecular formula is C27H23N5O3 and its molecular weight is 465.513. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has identified fluorinated compounds, including those related to 2-fluoro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide, as having significant antimicrobial properties. Specifically, fluorinated benzamides and triazoles have shown potent activity against a range of bacteria and fungi. These compounds' structure-activity relationships suggest promising pathways for developing new antimicrobial agents (Carmellino et al., 1994), (Limban et al., 2011).

Synthesis Techniques

Innovative synthesis methods have been developed for fluorine-substituted compounds, highlighting the importance of fluorine in medicinal chemistry and synthesis. These methods include Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination and microwave-assisted synthesis techniques that enhance the efficiency and applicability of these compounds in various domains (Wang et al., 2009), (Desai et al., 2013).

Potential Therapeutic Uses

Fluorinated compounds, including benzamides and triazoles, are being explored for their therapeutic potential in treating various diseases. These include their roles as inhibitors of carbonic anhydrase for potential treatment of glaucoma and other conditions, and as antitumor agents through the inhibition of histone deacetylase (HDA), suggesting a novel approach for cancer therapy (Bilginer et al., 2019), (Saito et al., 1999).

Properties

IUPAC Name

N-methyl-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O3/c1-17-9-12-19(13-10-17)25-29-27(35-30-25)22-15-32(26-21(24(22)34)14-11-18(2)28-26)16-23(33)31(3)20-7-5-4-6-8-20/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPPFBQDJYVBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)N(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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